2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

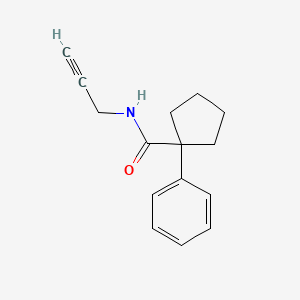

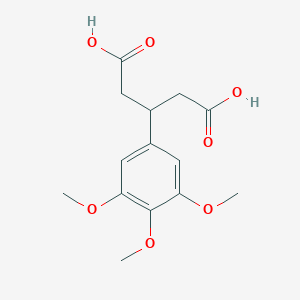

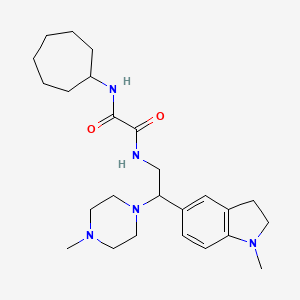

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a chemical compound with the CAS Number: 2174002-27-6 . It has a molecular weight of 231.72 . The compound is typically stored at room temperature and is available in powder form .

Synthesis Analysis

The synthesis of piperidine derivatives, such as 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride, is an important task in modern organic chemistry . Piperidine-containing compounds are key synthetic fragments for drug construction . The development of fast and cost-effective methods for the synthesis of substituted piperidines is a significant area of research .Molecular Structure Analysis

The InChI code for 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is 1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis

The literature on piperidine derivatives covers intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These include substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride is a powder that is stored at room temperature .Scientific Research Applications

Enzyme Inhibition and Protease Structure Probes

Spin-labeled sulfonyl fluorides, including those with six-membered piperidinyl nitroxide rings, have been synthesized for probing the structure of enzymes, particularly proteases. These compounds can act as enzyme inhibitors, and their reaction with enzymes can be influenced by the enzyme environment, which can significantly retard their intramolecular hydrolysis (Wong, Quiggle, Triplett, & Berliner, 1974).

Reactions with Nucleophiles

Studies have shown that compounds like Bis(trimethylsilyl)methanesulfonyl and tris(trimethylsilyl)methanesulfonyl chlorides react with nucleophiles, including piperidine, to produce various products. These reactions are indicative of the reactivity and potential applications of sulfonyl fluoride derivatives in organic synthesis (King, Baines, Netherton, & Dave, 2000).

Synthesis of Piperidin-4-ones

The synthesis of sulfamate-fused 2,6-disubstituted piperidin-4-ones or 2,3-dihydropyridin-4(1H)-ones involves the use of N-sulfonylimines and enones or ynones. This process yields compounds with high diastereo- and enantioselectivity, showcasing the versatility of sulfonyl fluoride derivatives in stereocontrolled organic synthesis (Liu et al., 2013).

Synthetic Applications in Organic Chemistry

Sulfonyl fluorides, including those derived from piperidine, have been studied for their reactivity in various organic reactions. For instance, the introduction of the difluoromethylene sulfonamide group into organic compounds highlights the potential of these derivatives in organic synthesis (Li & Liu, 2007).

Advanced Synthesis Techniques

Techniques such as machine learning have been applied to fine-tune the reactivity of sulfonyl fluorides in fluorination reactions. This approach demonstrates the expanding role of sulfonyl fluorides in synthetic chemistry and the integration of advanced technologies in their application (Nielsen, Ahneman, Riera, & Doyle, 2018).

Safety and Hazards

The compound is labeled with the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with it are H302, H314, and H335, which indicate that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Piperidine derivatives play a significant role in the pharmaceutical industry . The discovery and biological evaluation of potential drugs containing the piperidine moiety are areas of ongoing research . This suggests that 2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride and similar compounds may have important roles to play in future drug development.

Mechanism of Action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Biochemical Pathways

Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

properties

IUPAC Name |

2-piperidin-2-ylethanesulfonyl fluoride;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FNO2S.ClH/c8-12(10,11)6-4-7-3-1-2-5-9-7;/h7,9H,1-6H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLLWJUZGRIADW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCS(=O)(=O)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Piperidin-2-yl)ethane-1-sulfonyl fluoride hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(N,N-diallylsulfamoyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2984485.png)

![Methyl 2-(2-chloroacetyl)-1-(4-methoxycarbonylphenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylate](/img/structure/B2984488.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2984489.png)

![4-butyl-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)cyclohexanecarboxamide](/img/structure/B2984491.png)

![Tert-Butyl (3-(2-Hydroxyethyl)Bicyclo[1.1.1]Pentan-1-Yl)Carbamate](/img/structure/B2984494.png)